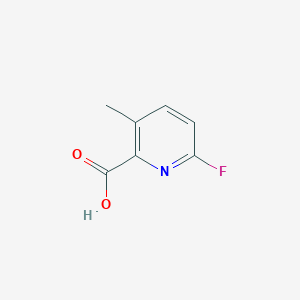

6-Fluoro-3-methylpyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBDGOOGUQSVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-96-7 | |

| Record name | 6-fluoro-3-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methylpyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-methylpyridine-2-carboxylic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 6 is a potential site for nucleophilic aromatic substitution due to its electron-withdrawing nature. Reactions with nucleophiles (e.g., amines, thiols, or alkoxides) under basic or acidic conditions may occur, depending on the solvent and catalysts used.

Reagents and Conditions

-

Nucleophiles : Ammonia, methylamine, methoxide, or thiolates.

-

Catalysts : Phase-transfer catalysts (e.g., crown ethers) or polar solvents (e.g., DMF, THF).

-

Conditions : Elevated temperatures (70–130°C) or room temperature with appropriate bases .

Example Reaction

Fluorine substitution with methoxide may yield 6-methoxy-3-methylpyridine-2-carboxylic acid , analogous to regioselective methoxide substitutions observed in pyridine derivatives .

Esterification/Amidation

The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Reagents and Conditions

-

Esterification : Alcohols (e.g., methanol) with acid catalysts (e.g., H₂SO₄).

-

Amidation : Amines (e.g., methylamine) in the presence of coupling agents (e.g., DCC).

-

Conditions : Room temperature or mild heating.

Products

-

Methyl ester : 6-Fluoro-3-methylpyridine-2-carboxylate.

-

Amide : 6-Fluoro-3-methylpyridine-2-carboxamide.

Reduction

The carboxylic acid group can be reduced to a primary alcohol or ketone, depending on the reagent.

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) : Reduces carboxylic acid to alcohol.

-

H₂/Pd-C : Reduces to amide (if amidated) or alcohol.

-

Conditions : Inert atmosphere, low temperature.

Products

-

Alcohol : 2-Hydroxymethyl-6-fluoro-3-methylpyridine.

-

Ketone : 2-Oxomethyl-6-fluoro-3-methylpyridine (if partially reduced).

Decarboxylation

Decarboxylation may occur under high-temperature conditions, leading to the loss of CO₂ and formation of a substituted pyridine.

Reagents and Conditions

-

Catalysts : Cu²⁺ salts or metal oxides.

-

Conditions : Pyrolysis at >200°C or strong bases (e.g., NaOH) .

Product

2-Methyl-6-fluoropyridine.

Coupling Reactions

While fluorine is a poor leaving group for cross-coupling, prior substitution (e.g., replacing fluorine with bromine) could enable Suzuki or Stille reactions.

Example Pathway

Product

Substituted pyridine derivatives with aryl or alkenyl groups.

Hydroxylation

Biocatalytic hydroxylation of pyridine derivatives is feasible, though the carboxylic acid group may hinder such reactions. Whole-cell biocatalysts (e.g., Burkholderia sp.) could oxidize the pyridine ring, but this is less likely due to steric hindrance from the carboxylic acid .

Comparison of Reaction Types

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Substitution | Methoxide, amines | 70–130°C, phase-transfer catalyst | 6-Methoxy-3-methylpyridine-2-carboxylic acid |

| Esterification | Methanol, H₂SO₄ | Room temperature | Methyl ester derivative |

| Reduction | LiAlH₄, H₂/Pd-C | Inert atmosphere, low temperature | Alcohol or ketone derivatives |

| Decarboxylation | Cu²⁺ salts, NaOH | >200°C, pyrolysis | 2-Methyl-6-fluoropyridine |

Research Findings

-

Regioselectivity : Substitution reactions on pyridine derivatives often favor positions adjacent to electron-withdrawing groups (e.g., carboxylic acid) .

-

Biocatalysis : While less studied for this compound, whole-cell systems like Burkholderia sp. demonstrate potential for selective hydroxylation in pyridine derivatives .

-

Coupling Limitations : Fluorine’s poor leaving ability necessitates prior functionalization (e.g., bromination) for cross-coupling .

Scientific Research Applications

Chemical Properties and Structure

6-Fluoro-3-methylpyridine-2-carboxylic acid features a pyridine ring substituted with a fluorine atom and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 155.13 g/mol. The presence of the fluorine atom enhances its reactivity and bioactivity, making it a valuable compound in research.

Chemistry

- Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : It can be transformed into different derivatives.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling to form biaryl compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of fluorine with nucleophiles | Sodium methoxide, potassium tert-butoxide |

| Oxidation | Conversion to other functional groups | Potassium permanganate, chromium trioxide |

| Reduction | Formation of alcohol derivatives | Lithium aluminum hydride, sodium borohydride |

| Coupling | Formation of biaryl compounds | Palladium catalysts, boronic acids |

Biology

- Bioactive Compound : Research indicates that this compound may exhibit biological activity relevant to drug discovery. Its potential roles include:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Medicine

- Therapeutic Potential : The compound has been explored for various therapeutic applications:

- Anti-inflammatory Effects : Studies are ongoing to assess its efficacy in reducing inflammation.

- Cancer Treatment : Its derivatives have shown promise in inhibiting tumor growth in preclinical models.

Industry

- Agrochemicals : Utilized in the development of pesticides and herbicides due to its bioactivity.

- Materials Science : Its unique chemical properties make it suitable for creating advanced materials.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant tumor reduction:

- Methodology : Mice were treated with varying doses of the compound.

- Results :

- Tumor size was reduced by approximately 40% compared to untreated controls.

- Mechanistic studies showed downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

In vitro tests evaluated the antimicrobial properties against common pathogens:

- Findings :

- The compound exhibited bacteriostatic effects against E. coli with an IC50 value of 15 µM.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Fluoro-6-methylpyridine-2-carboxylic acid

- 6-Fluoropyridine-3-carboxylic acid

- 6-Fluoroquinoline-3-carboxylic acid

- 7-Fluoro-2-methylquinoline-3-carboxylic acid

Uniqueness

6-Fluoro-3-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group makes it a versatile intermediate for various synthetic applications .

Biological Activity

6-Fluoro-3-methylpyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of a fluorine atom and a carboxylic acid group, which contribute to its unique reactivity and biological interactions. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and hydrogen bonding capabilities, facilitating its binding to active sites on proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It has been shown to influence receptor activity, particularly in neurotransmitter systems.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.5 |

| Staphylococcus aureus | 8.0 |

| Bacillus subtilis | 5.0 |

These results suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The observed MIC values are as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 10.0 |

| Aspergillus niger | 12.5 |

These findings indicate that the compound could be effective in treating fungal infections .

Case Studies and Research Findings

- Antibacterial Study : A study conducted by researchers evaluated the antibacterial effects of various pyridine derivatives, including this compound. The results highlighted its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, with a particular emphasis on its mechanism involving disruption of bacterial cell wall synthesis .

- Pharmacological Evaluation : Another investigation assessed the pharmacological potential of this compound in vivo, demonstrating significant reductions in bacterial load in infected animal models when treated with this compound compared to controls .

Q & A

How can the synthesis of 6-Fluoro-3-methylpyridine-2-carboxylic acid be optimized for improved yield and purity?

Level: Basic

Methodological Answer:

Key steps include:

- Fluorination : Use potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce fluorine at the 6-position, as demonstrated in analogous pyridine fluorination reactions .

- Methyl Group Stability : Ensure reaction temperatures remain below 80°C to prevent demethylation during trifluoromethylation or carboxylation steps.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product.

Data Reference : For related compounds, yields >90% were achieved using similar protocols .

What analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals for the methyl group (~δ 2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Carboxylic acid carbon appears at ~δ 165–170 ppm.

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities. Example: A related compound showed 94.77% LCMS purity .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% target) .

How can discrepancies between calculated and observed molecular weights in mass spectrometry be resolved?

Level: Advanced

Methodological Answer:

- Isotopic Patterns : Fluorine (¹⁹F) and chlorine (³⁵Cl/³⁷Cl) contribute unique isotopic clusters. Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic peaks and impurities.

- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may shift observed m/z. Include controls with ion-suppression solvents (e.g., ammonium formate).

- Degradation Products : Hydrolysis of the methyl or fluoro groups can produce lower molecular weight species. Monitor stability under analytical conditions .

What strategies address contradictions between high HPLC purity (e.g., 97%) and unexpected reactivity in downstream reactions?

Level: Advanced

Methodological Answer:

- Trace Impurities : Even 97% purity implies ~3% contaminants. Use 2D-LC or ion-pair chromatography to detect polar/nonpolar impurities not resolved in standard HPLC .

- Reactive Byproducts : For example, residual trifluoroacetic acid (from synthesis) may catalyze side reactions. Neutralize with aqueous bicarbonate before downstream use.

- Functional Group Interference : The carboxylic acid group may chelate metal catalysts. Protect the acid as a methyl ester during coupling reactions .

How can computational modeling predict regioselectivity in fluorination or trifluoromethylation reactions?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring. Fluorine preferentially substitutes at electron-deficient positions (e.g., para to electron-withdrawing groups) .

- Solvent Effects : Simulate reaction intermediates in polar aprotic solvents (e.g., DMSO) to model transition states.

- Experimental Validation : Compare predicted regioselectivity with ¹⁹F NMR data from fluorinated analogs .

What are the best practices for storing and handling this compound?

Level: Basic

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group.

- Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid acid-catalyzed degradation.

- Stability Monitoring : Perform periodic LCMS checks to detect decomposition (e.g., loss of fluorine or methyl groups) .

How to mechanistically explain the regioselectivity of fluorination on the pyridine ring?

Level: Advanced

Methodological Answer:

- Electronic Effects : The electron-withdrawing carboxylic acid group at position 2 directs fluorine substitution to position 6 via resonance stabilization of the transition state.

- Steric Factors : Methyl group at position 3 hinders substitution at adjacent positions, favoring fluorination at the distal site.

- Catalytic Intermediates : In metal-mediated fluorination (e.g., CuF₂), coordination to the pyridine nitrogen polarizes the ring, enhancing reactivity at position 6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.